molecular formula C18H16N4O3S B6560032 2-(benzylamino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021223-41-5

2-(benzylamino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6560032
CAS No.: 1021223-41-5
M. Wt: 368.4 g/mol
InChI Key: JINFMUSHLAFAHJ-UHFFFAOYSA-N
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Description

The compound “2-(benzylamino)-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a derivative of quinazolinone . Quinazolinone derivatives are nitrogen-rich heterocycles that are useful bioactive scaffolds in medicinal chemistry and synthetic applications . They have been synthesized starting with anthranilic acid and cinnamoylisothiocyanate .


Synthesis Analysis

The synthesis of quinazolinone derivatives involves starting with anthranilic acid and cinnamoylisothiocyanate, yielding high yields of 55–99% . The structures of these compounds were elucidated by 1H/13C NMR, FTIR spectroscopy, MS, and elemental analysis . A green synthesis method has also been reported, involving a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature .


Molecular Structure Analysis

The molecular structure of these compounds was determined using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX . The IR spectrum of thiadiazoloquinazolin-5-one revealed absorption bands at 1683 and 1627 cm −1 for (amidic C=O) and (C=N) groups, respectively .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature . This reaction gave an excellent yield of products (90–97%) in a swift reaction (25-30 min) .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were determined using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX . The IR spectrum of thiadiazoloquinazolin-5-one revealed absorption bands at 1683 and 1627 cm −1 for (amidic C=O) and (C=N) groups, respectively .

Future Directions

The future directions for the research on these compounds could include further exploration of their biological activities, optimization of their synthesis methods, and investigation of their potential applications in medicinal chemistry and synthetic applications .

Properties

IUPAC Name

2-(benzylamino)-7,8-dimethoxy-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-24-14-8-12-13(9-15(14)25-2)20-18-22(16(12)23)21-17(26-18)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINFMUSHLAFAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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